molecular formula C10H16ClNO3 B13417250 (+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride CAS No. 3594-85-2

(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride

Cat. No.: B13417250
CAS No.: 3594-85-2
M. Wt: 233.69 g/mol
InChI Key: JNQPGUGRMBWONQ-UHFFFAOYSA-N
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Description

(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride typically involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent to yield the final compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. It acts on neurotransmitter receptors and pathways, modulating their activity and leading to various physiological effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research.

Comparison with Similar Compounds

Similar Compounds

    Epinephrine: A closely related compound with similar structure and function.

    Norepinephrine: Another related compound with significant biological activity.

    Dopamine: Shares structural similarities and is a key neurotransmitter in the brain.

Uniqueness

What sets (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride apart is its unique combination of hydroxyl and ethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of great interest in multiple scientific disciplines.

Properties

CAS No.

3594-85-2

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-ethylazanium;chloride

InChI

InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H

InChI Key

JNQPGUGRMBWONQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-]

Origin of Product

United States

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